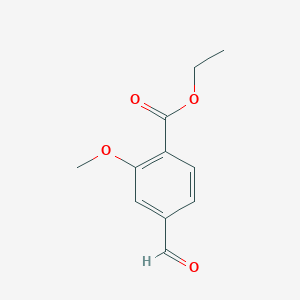

Ethyl 4-formyl-2-methoxybenzoate

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 4-formyl-2-methoxybenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(13)9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H3 |

InChI Key |

GMSHIOFONJWLEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C=O)OC |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of Ethyl 4 Formyl 2 Methoxybenzoate

Transformations Involving the Aldehyde Moiety

The aldehyde group in Ethyl 4-formyl-2-methoxybenzoate is electrophilic and serves as a key site for numerous chemical reactions.

The formyl group of this compound can be selectively reduced to a primary alcohol, yielding ethyl 4-(hydroxymethyl)-2-methoxybenzoate. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). youtube.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. The borohydride anion (BH₄⁻) delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate which is subsequently protonated by the solvent to give the alcohol. This reduction is generally chemoselective, meaning that the ester functional group remains intact under these conditions.

Table 1: Reduction of this compound

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Ethyl 4-(hydroxymethyl)-2-methoxybenzoate |

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. mediresonline.orgnih.gov This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. nih.govgoogle.com The resulting Schiff bases are characterized by the presence of a C=N double bond (azomethine group) and are valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their biological activities. mediresonline.orgnih.govnih.gov The reaction is typically performed in a solvent like ethanol or methanol, and can be driven to completion by removing the water formed during the reaction. nih.gov

Table 2: Representative Schiff Base Formation

| Amine Reactant | Product |

| Aniline | Ethyl 4-(((phenyl)imino)methyl)-2-methoxybenzoate |

| p-Toluidine | Ethyl 4-(((4-methylphenyl)imino)methyl)-2-methoxybenzoate |

The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into an alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org The structure of the resulting alkene depends on the specific ylide used. This method is highly versatile for creating carbon-carbon double bonds with defined stereochemistry.

Table 3: Example of a Wittig Reaction

| Wittig Reagent | Alkene Product |

| Methyltriphenylphosphonium bromide (with base) | Ethyl 2-methoxy-4-vinylbenzoate |

| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(3-ethoxycarbonyl-4-methoxyphenyl)acrylate |

The aldehyde group of this compound can be oxidized to a carboxylic acid, affording 4-carboxy-2-methoxybenzoic acid ethyl ester. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver nitrate (B79036). amazonaws.com The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions with other functional groups in the molecule. For instance, oxidation with silver nitrate in a mixture of acetone (B3395972) and water can selectively convert the aldehyde to the corresponding carboxylic acid. amazonaws.com

Table 4: Oxidation of the Aldehyde Moiety

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 2-Methoxyterephthalic acid 4-ethyl ester |

| Silver Nitrate (AgNO₃) | 2-Methoxyterephthalic acid 4-ethyl ester |

The electrophilic nature of the formyl group makes it susceptible to nucleophilic attack by a variety of reagents, including organometallic compounds like Grignard reagents and organolithium reagents. These reactions lead to the formation of secondary alcohols after an aqueous workup. For example, the addition of methylmagnesium bromide to this compound would yield Ethyl 4-(1-hydroxyethyl)-2-methoxybenzoate. These reactions are fundamental in carbon-carbon bond formation and allow for the introduction of various alkyl, aryl, or vinyl groups at the former aldehyde position.

Table 5: Example of a Grignard Reaction

| Organometallic Reagent | Product |

| Methylmagnesium Bromide (CH₃MgBr) | Ethyl 4-(1-hydroxyethyl)-2-methoxybenzoate |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Ethyl 4-(hydroxy(phenyl)methyl)-2-methoxybenzoate |

This compound can serve as the aldehyde component in various multicomponent reactions (MCRs). nih.gov MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. nih.gov Notable examples of such reactions include the Ugi and Passerini reactions. mdpi.com In an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold. mdpi.com The participation of this compound in these reactions would lead to the formation of complex molecules with a high degree of structural diversity from simple precursors.

Table 6: Potential Multicomponent Reaction

| Reaction Type | Other Components | General Product Structure |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-acylamino amide derivative |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-acyloxy carboxamide derivative |

Reactions of the Ester Functional Group

The ester functional group in this compound, an ethyl benzoate (B1203000) derivative, is a primary site for nucleophilic acyl substitution reactions.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-formyl-2-methoxybenzoic acid. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred due to its generally faster reaction rates and irreversible nature. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, followed by the departure of the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product.

This hydrolysis is a fundamental step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation or conversion to other carboxylic acid derivatives. For instance, the synthesis of novel pyrazole (B372694) derivatives as potential anticancer agents has utilized 4-formyl-2-methoxybenzoic acid, which can be prepared by the hydrolysis of this compound.

| Reaction | Reagents | Product | Significance |

| Hydrolysis | Base (e.g., NaOH, KOH), then Acid (e.g., HCl) | 4-formyl-2-methoxybenzoic acid | Formation of a key intermediate for further synthesis. |

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group by reacting with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms.

While specific examples of transesterification directly on this compound are not extensively documented in readily available literature, this reaction is a standard transformation for esters and is applicable for modifying the ester group to suit the needs of a particular synthetic target, such as altering solubility or reactivity.

The ester functional group can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is typically slower than hydrolysis and often requires heating or catalysis. The direct reaction of the ester with an amine is possible, but the synthesis of amides from esters is often more efficiently carried out by first hydrolyzing the ester to the carboxylic acid, as described in section 3.2.1, and then coupling the resulting acid with an amine using a coupling agent.

Modifications of the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with an electron-donating methoxy (B1213986) group and two electron-withdrawing groups (formyl and ester). The positions for further substitution on the ring are influenced by the directing effects of these existing substituents.

The methoxy group is an activating, ortho-, para-directing group, while the formyl and ester groups are deactivating, meta-directing groups. In the case of this compound, the positions ortho and para to the strongly activating methoxy group are positions 1, 3, and 5. Position 1 is occupied by the ester, and position 4 (para to the methoxy) is occupied by the formyl group. This leaves positions 3 and 5 as the most likely sites for electrophilic attack.

Halogenation, such as bromination or chlorination, is a common electrophilic aromatic substitution. For example, the bromination of a similar compound, methyl 2-methoxy-4-methylbenzoate, occurs at the 5-position. Given the electronic similarities, it is expected that halogenation of this compound would also preferentially occur at the 5-position.

To participate in cross-coupling reactions like the Suzuki or Negishi reactions, the aromatic ring typically needs to be functionalized with a halide (e.g., Br, I) or a triflate group. Therefore, a halogenated derivative of this compound, as discussed in the previous section, would be a suitable starting material for these reactions.

For example, a bromo-substituted this compound could be coupled with a boronic acid or an organozinc reagent in the presence of a palladium catalyst to form a biaryl compound. These types of reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. While specific examples for this compound are not prevalent, this pathway is a standard and predictable application in organic synthesis.

Ether Cleavage/Demethylation

The methoxy group (–OCH₃) on the aromatic ring is a key functional group that can be targeted for cleavage, a reaction also known as demethylation, to yield a phenolic hydroxyl group (–OH). This transformation is significant as it alters the electronic and steric properties of the molecule, opening up new pathways for further functionalization. The cleavage of aryl methyl ethers is a common transformation in organic synthesis, though it often requires harsh conditions due to the stability of the C(aryl)–O bond. rsc.org

A variety of reagents are known to effect the demethylation of aryl methyl ethers. rsc.orgchem-station.com The choice of reagent often depends on the other functional groups present in the molecule to ensure selectivity.

Common Reagents for Aryl Ether Demethylation:

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. chem-station.comnih.govwikipedia.org It is a strong Lewis acid that coordinates to the ether oxygen, weakening the C–O bond and facilitating nucleophilic attack by a bromide ion on the methyl group. nih.gov The reaction typically proceeds at low temperatures and can be highly efficient, but BBr₃ is a hazardous reagent that reacts violently with water. chem-station.com

Aluminum Chloride (AlCl₃): Another potent Lewis acid, AlCl₃ can be used for demethylation, often at higher temperatures than BBr₃. chem-station.com Its reactivity is somewhat lower than that of BBr₃.

Strong Brønsted Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave aryl methyl ethers, usually at high temperatures. rsc.orgwikipedia.org The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack of the halide on the methyl group. rsc.org

Thiolates: Nucleophilic agents such as sodium or lithium salts of thiols (e.g., ethanethiolate) can also be used for demethylation, operating under basic conditions. chem-station.comresearchgate.net These methods can be advantageous when acid-sensitive functional groups are present in the molecule.

For this compound, the presence of the ester and aldehyde groups must be considered when selecting a demethylation agent. Strong nucleophiles could potentially react with the ester or aldehyde carbonyls, while harsh acidic conditions might affect the ester group via hydrolysis. Therefore, a carefully chosen reagent and reaction conditions would be necessary to achieve selective demethylation of the methoxy group.

Synthesis of Complex Molecular Architectures and Scaffolds

The unique arrangement of the formyl, methoxy, and ethyl carboxylate groups on the benzene ring makes this compound a potentially valuable building block for the synthesis of more complex molecules, including heterocyclic systems and intermediates for natural products.

Heterocyclic Compound Formation

The aldehyde functional group is a versatile handle for the construction of heterocyclic rings through a variety of condensation reactions. Aromatic aldehydes are common starting materials in numerous multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds in a single step. nih.govnih.gov

Potential pathways for this compound in heterocyclic synthesis include:

Hantzsch Dihydropyridine Synthesis: The aldehyde can react with a β-ketoester and an ammonia source to form dihydropyridines, a privileged scaffold in medicinal chemistry.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) can yield dihydropyrimidinones or thiones.

Synthesis of Quinolines, Isoquinolines, and other Fused Systems: The aldehyde group can participate in cyclization reactions with appropriately functionalized reaction partners to build fused heterocyclic systems. For instance, condensation with anilines bearing an activated methylene (B1212753) group can lead to quinolines.

The presence of the electron-donating methoxy group and the electron-withdrawing ester group on the same ring influences the reactivity of the aldehyde, which can be exploited to control the outcome of these reactions.

Natural Product Synthesis Intermediacy

Substituted benzaldehydes are common intermediates in the total synthesis of natural products. acs.org The specific substitution pattern of this compound (a 1,2,4-trisubstituted benzene ring) provides a pre-functionalized core that could be elaborated into more complex structures.

While no specific examples of the use of this compound in a completed natural product synthesis are readily found in the literature, its structure suggests potential applications. The three distinct functional groups offer sites for sequential modification:

The aldehyde can be used for carbon-carbon bond formation (e.g., Wittig, Grignard, aldol (B89426) reactions) or converted into other functional groups.

The methoxy group can be demethylated to a phenol, which can then undergo etherification, esterification, or be used in coupling reactions.

The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to amides, other esters, or be used in cyclization reactions.

This trifunctional nature makes it a versatile starting material for building complex molecular architectures that are characteristic of many natural products.

Despite a comprehensive search for scientific data on "this compound," the specific experimental spectroscopic information required to generate the requested article is not available within the public domain and accessible resources. Detailed research findings, including specific data for ¹H NMR, ¹³C NMR, 2D NMR techniques, FT-IR, and Mass Spectrometry for this particular compound could not be located.

The explicit instructions to ensure the article is "thorough, informative, and scientifically accurate" and to strictly adhere to an outline focused on "Advanced Spectroscopic Characterization Methodologies" cannot be fulfilled without access to this primary data. Generating content without this information would lead to an article that is not based on verifiable research findings, thus failing to meet the core requirements of the request.

Therefore, it is not possible to provide the requested article on "this compound" with the specified level of scientific detail and accuracy.

Advanced Spectroscopic Characterization Methodologies

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The technique is sensitive to the presence of chromophores—parts of a molecule that absorb light.

The structure of Ethyl 4-formyl-2-methoxybenzoate contains several chromophores: the benzene (B151609) ring, the formyl group (C=O), and the ester carbonyl group. The conjugation between the aromatic ring and the carbonyl groups is expected to give rise to characteristic absorption bands. The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol (B129727), would likely show strong absorptions corresponding to π → π* transitions. For example, a structurally related compound, ethyl 4-aminobenzoate, shows a significant absorption band in the UV region researchgate.net. The precise position of the absorption maxima (λmax) for this compound is influenced by the substitution pattern on the benzene ring, including the electron-donating methoxy (B1213986) group and the electron-withdrawing formyl and ester groups.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed in chiral molecules, which are non-superimposable on their mirror images. This compound itself is an achiral molecule and therefore will not show an ECD signal.

However, should this compound be used as a precursor to synthesize a chiral derivative (for example, through a reaction at the formyl group that creates a stereocenter), ECD would become an invaluable tool. For such chiral derivatives, ECD spectroscopy is one of the most reliable methods for assigning the absolute configuration (R or S) of the stereocenters researchgate.net. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer, the true absolute configuration of the molecule can be determined.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, researchers can determine the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This provides an unambiguous confirmation of the molecular structure in the solid state.

The data obtained from such an analysis would include the crystal system, space group, and unit cell dimensions. For instance, a related compound, anhydrous metronidazole (B1676534) benzoate (B1203000), was found to crystallize in the triclinic space group P1. nih.gov A hypothetical data table for this compound, based on typical parameters for organic molecules, would look as follows:

Table 1: Illustrative Crystallographic Data Parameters for a Benzoate Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 98.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 1055 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

This information would definitively establish the conformation of the ethyl ester and methoxy groups relative to the benzene ring and the formyl group. It would also reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding or π-stacking, which govern the compound's solid-state properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.cz It is an ideal method for analyzing volatile and semi-volatile organic compounds. Given its structure, this compound is amenable to GC-MS analysis, which can be used for its identification and quantification in complex mixtures. mdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile gas phase. The time it takes for a compound to travel through the column is known as its retention time, a characteristic property under a specific set of chromatographic conditions.

As the compound elutes from the GC column, it enters the mass spectrometer, which acts as a detector. In the MS, the molecule is typically ionized by a high-energy beam of electrons, a process known as Electron Ionization (EI). This ionization is an energetic process that causes the newly formed positive ion, known as the molecular ion (M+•), to fragment into smaller, characteristic charged pieces. chemguide.co.uk The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

The resulting mass spectrum is a fingerprint for the molecule. For this compound (Molecular Weight: 208.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 208. The fragmentation pattern can be predicted based on the functional groups present:

Aromatic Aldehyde Fragmentation: Aromatic aldehydes often show a strong peak corresponding to the loss of a hydrogen atom (M-1) and a peak for the loss of the entire formyl group (M-29). libretexts.orgmiamioh.edu

Ester Fragmentation: Ethyl esters commonly lose the ethoxy group (-OC₂H₅, 45 Da) or the ethyl group (-C₂H₅, 29 Da). Cleavage can also result in ions corresponding to the acylium ion.

Based on these principles, a set of predicted high-abundance fragments for this compound is presented below.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Corresponding Loss |

|---|---|---|

| 208 | [C₁₁H₁₂O₄]⁺• | Molecular Ion (M⁺•) |

| 179 | [C₁₀H₇O₄]⁺ | Loss of -C₂H₅ (ethyl group) |

| 163 | [C₉H₇O₃]⁺ | Loss of -OC₂H₅ (ethoxy group) |

| 179 | [C₁₁H₁₁O₃]⁺ | Loss of -CHO (formyl group) |

| 151 | [C₈H₇O₂]⁺ | Loss of -CHO and -C₂H₅ |

The combination of the unique retention time from the GC and the characteristic fragmentation pattern from the MS provides a very high degree of confidence in the identification of the compound. scirp.orgund.edu

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 4-formyl-2-methoxybenzoate at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric features.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. For this compound, DFT methods are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By calculating the forces on each atom and minimizing the total energy of the molecule, the equilibrium geometry can be precisely located.

These calculations also provide a detailed picture of the electronic structure. The distribution of electron density, which is central to DFT, reveals regions of the molecule that are electron-rich or electron-deficient. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for predicting the energetic and spectroscopic properties of this compound. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions.

These methods are particularly valuable for calculating properties such as the total energy, ionization potential, and electron affinity. Furthermore, ab initio calculations can be used to simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing these predicted spectra with experimental data, researchers can validate the computed molecular structure and gain a deeper understanding of its vibrational and electronic transitions.

Basis Set Selection and Solvation Models

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, when relevant, the model used to simulate the solvent environment. A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule like this compound, which contains oxygen atoms with lone pairs of electrons, basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or the Dunning-style correlation-consistent cc-pVTZ, are often necessary to achieve accurate results.

Since many chemical and biological processes occur in solution, it is often essential to account for the effects of the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used to approximate the influence of the solvent on the solute's geometry and electronic properties. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a more realistic environment.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of the conformational landscape of this compound over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the molecule's dynamic behavior, including bond rotations and changes in dihedral angles.

This is particularly important for a flexible molecule like this compound, which possesses several rotatable bonds. MD simulations can identify the most populated conformations and the energy barriers between them, providing insights into the molecule's flexibility and how it might interact with other molecules, such as biological receptors.

Analysis of Electronic Properties

A detailed analysis of the electronic properties of this compound is crucial for understanding its chemical reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the spatial distribution of the HOMO and LUMO can be visualized to identify the regions of the molecule most likely to be involved in electron transfer processes. This analysis is fundamental for predicting its behavior in chemical reactions and for designing new molecules with tailored electronic properties.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a typical MEP analysis, the color red signifies regions of high electron density, which are susceptible to electrophilic attack, while the color blue indicates electron-deficient areas, prone to nucleophilic attack. For a molecule like this compound, one would anticipate a high concentration of negative potential (red) around the oxygen atoms of the carbonyl group in the ester and the formyl group, as well as the methoxy (B1213986) oxygen. These sites represent the most likely points for electrophilic interaction. Conversely, the hydrogen atoms and the region around the carbonyl carbon would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures, such as one-center lone pairs and two-center bonds. This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.

NBO analysis of this compound would elucidate the hybridization of its constituent atoms and the nature of its chemical bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis-type NBO (acceptor). For example, significant E(2) values would be expected for the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals (π*) of the adjacent carbonyl and aromatic ring systems. These interactions are critical for understanding the molecule's electronic stability and reactivity.

Although specific NBO calculations for this compound are not published, the methodology is well-established for providing deep insights into molecular structure chemmethod.com.

Dipole Moment Calculations

For this compound, the presence of multiple electronegative oxygen atoms in the ester, formyl, and methoxy groups would lead to a significant net dipole moment. The magnitude and vector of this dipole moment are determined by the molecule's geometry and the partial charges on each atom. A study on a related Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), which also contains electron-donating and electron-accepting groups, highlights the importance of this property. The significant electron shift from donor to acceptor parts of the molecule makes it dipolar, which is a key factor in its potential applications, such as in nonlinear optics nih.gov. A similar charge distribution is expected in this compound, influencing its solubility in polar solvents and its ability to engage in dipole-dipole interactions.

Reaction Mechanism Studies and Transition State Analysis

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing its production. While specific transition state analyses for this exact ethyl ester are not detailed in the literature, information on the synthesis of its methyl analog, Mthis compound, provides valuable insight.

One documented synthesis involves the reaction of Methyl 4-(dibromomethyl)-2-methoxybenzoate with silver nitrate (B79036) in an ethanol (B145695)/water mixture. The proposed mechanism involves the hydrolysis of the dibromomethyl group to a geminal diol, which then dehydrates to form the aldehyde (formyl) group.

A more scalable approach described in the literature involves the oxidation of a methyl group precursor. For example, the synthesis of Mthis compound has been achieved from a precursor molecule by first reacting it with N-bromosuccinimide (NBS) and a radical initiator like benzoic peroxyanhydride. This step likely proceeds via a free-radical mechanism to form a dibromomethyl intermediate. This intermediate is then hydrolyzed to yield the final aldehyde product amazonaws.com. Computational studies could model the energy profiles of these reaction pathways, identify the transition state structures, and calculate the activation energies, thereby providing a theoretical basis for optimizing reaction conditions such as temperature, solvent, and catalysts.

In Silico Screening and Ligand Design Principles

In silico methods are instrumental in modern drug discovery and materials science for screening large libraries of virtual compounds and for designing new molecules with desired properties.

Molecular Docking for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

While no molecular docking studies have been published specifically for this compound, research on structurally similar compounds provides a strong indication of its potential. A study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate , a derivative of vanillin (B372448), investigated its potential as an anti-inflammatory agent by docking it against the cyclooxygenase-2 (COX-2) enzyme. The results showed a favorable binding energy of -8.18 kcal/mol, which was significantly lower than that of the parent compound, vanillin (-4.96 kcal/mol), suggesting enhanced activity fip.org. The docking analysis revealed key interactions with amino acid residues in the active site of the COX-2 receptor fip.org.

Another study investigated new chromone (B188151) congeners, including ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate , for their anticancer activity. Docking of these compounds into the active site of the PI3Kα enzyme, a target in cancer therapy, revealed significant binding interactions that correlated with their observed biological activity nih.gov. These examples underscore the principle that the formyl and methoxybenzoate moieties can serve as effective pharmacophores for targeted ligand design.

Table 1: Molecular Docking Data for Related Compounds

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 | Ser353 | fip.org |

| Vanillin (Reference) | COX-2 (Chain A) | -4.96 | - | fip.org |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in these investigations.

SAR studies on related heterocyclic compounds have demonstrated the importance of specific functional groups for biological activity. For instance, in a series of 2-(4-methoxybenzyl)imidazo[2,1-b] nih.govamazonaws.comsigmaaldrich.comthiadiazole derivatives studied for antileukemic activity, the introduction of a formyl group at the C5 position was explored. While the formyl derivatives themselves were not the most potent in that specific series, the study highlighted how systematic modification of the core structure allows for the mapping of activity trends nih.gov. For example, the introduction of a thiocyanate (B1210189) group at the same position led to a significant increase in cytotoxicity nih.gov.

These computational SAR studies allow researchers to build predictive models that can guide the design of new, more potent analogs. For this compound, such studies would involve synthesizing and testing a series of derivatives where the positions of the formyl and methoxy groups are varied, or where other substituents are introduced onto the aromatic ring. The resulting data would be used to build a QSAR model, correlating structural features with activity and guiding the design of more effective molecules.

Applications in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Functional Organic Molecules

The reactivity of the aldehyde and the electronic nature of the substituted benzene (B151609) ring make Ethyl 4-formyl-2-methoxybenzoate a key starting material for a range of functionalized organic compounds.

The formyl group of this compound is a key functional handle for the construction of heterocyclic rings, which are core structures in many biologically active compounds. While direct examples of its use are not extensively documented, the reactivity of substituted benzaldehydes is well-established in the synthesis of various heterocyclic systems. For instance, benzaldehyde (B42025) derivatives are common precursors in condensation reactions with amines, ureas, or other bifunctional compounds to form heterocycles like pyrimidines and benzimidazoles. The presence of the methoxy (B1213986) and ethyl ester groups on the benzene ring of this compound can influence the reactivity and solubility of the resulting heterocyclic products.

One general approach involves the reaction of a substituted benzaldehyde with a compound containing a 1,3-dicarbonyl moiety and a source of ammonia (B1221849) or an amine, leading to the formation of dihydropyrimidine (B8664642) derivatives. These, in turn, can be further modified. For example, ethyl-2-((pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives have been synthesized using such strategies, highlighting the utility of functionalized benzaldehydes in generating diverse heterocyclic libraries. ekb.eg Similarly, the condensation of substituted benzaldehydes with 1,2-phenylenediamine is a known method for producing 2-substituted benzimidazoles. researchgate.net

The structural motifs present in this compound are found in various pharmaceutically active compounds, making it a valuable intermediate in medicinal chemistry. The substituted benzaldehyde portion can be incorporated into larger molecules that exhibit a range of biological activities.

For example, the synthesis of novel STAT6 inhibitors, which are potential therapeutics for allergic conditions like asthma, has involved the use of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives. nih.gov The synthesis of such complex molecules often relies on the availability of functionalized building blocks like substituted benzaldehydes.

Furthermore, a patent for the preparation of Febuxostat, a medication for treating gout, describes the use of a 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester intermediate. google.com This highlights the importance of the formylphenyl moiety in the synthesis of thiazole-based pharmaceuticals.

In the field of cancer research, a potent antifolate, N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, was synthesized through a multi-step process that included a Wittig reaction. nih.gov This reaction involved a phosphonium (B103445) ylide and a benzaldehyde derivative, demonstrating how the aldehyde functionality can be used to construct complex side chains on pharmacologically relevant scaffolds.

The functional groups of this compound can be chemically modified to tune its reactivity and selectivity in subsequent synthetic steps. The aldehyde group, in particular, is amenable to a wide range of transformations. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine or an alkene through condensation or Wittig-type reactions. wikipedia.orgmasterorganicchemistry.com These derivatizations allow for the introduction of new functional groups and the extension of the carbon skeleton.

A new method for the synthesis of functionally substituted benzaldehydes involves the catalytic debromomethoxylation of dibromomethylarenes, which are themselves derived from benzaldehydes. kpfu.ru This indicates that the formyl group can be used as a precursor to other reactive intermediates, thereby expanding the synthetic utility of the parent molecule.

The table below summarizes some potential derivatization reactions of the formyl group:

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165) | Alcohol |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reductive Amination | Amine, reducing agent | Amine |

Role in the Design and Development of New Chemical Reactions

While this compound has not been at the forefront of developing entirely new named reactions, its utility in established and powerful synthetic methodologies contributes to the advancement of organic synthesis. Its role is more as a versatile substrate that allows for the exploration and optimization of existing reactions for the construction of complex and functionalized molecules.

For example, the Wittig reaction, a cornerstone of alkene synthesis, relies on the reaction of an aldehyde or ketone with a phosphonium ylide. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com Substituted benzaldehydes like this compound are ideal substrates for this reaction, enabling the formation of a carbon-carbon double bond with high regioselectivity. This is crucial in the synthesis of natural products and pharmaceuticals where precise control over the molecular geometry is required.

Furthermore, multi-component reactions, which involve the combination of three or more reactants in a single step, often utilize aldehydes as key components. biointerfaceresearch.com The development and application of such reactions are a major focus in modern organic chemistry due to their efficiency and atom economy. The presence of multiple functional groups in this compound makes it a potentially valuable substrate for the discovery and optimization of new multi-component reactions.

Potential in the Synthesis of Functional Materials

The electronic properties of this compound, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing formyl and ester groups, make it an interesting candidate for the synthesis of functional materials.

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The third-order NLO properties of organic materials are often associated with molecules that have a high degree of π-conjugation and a significant difference in electron density between different parts of the molecule (a donor-acceptor system).

Substituted benzaldehydes can serve as precursors to NLO materials. For instance, the condensation of benzaldehyde derivatives with other molecules can lead to the formation of extended π-systems with enhanced NLO properties. mdpi.com Hydrazone derivatives, which can be synthesized from aldehydes, have been identified as an efficient class of crystalline materials for nonlinear optics. optica.org The key to their activity is the intramolecular charge transfer from an electron-donating group to an electron-accepting group through a conjugated bridge.

This compound possesses the necessary donor (methoxy) and acceptor (formyl, ester) groups, making it a promising building block for the synthesis of new NLO materials. By reacting the aldehyde with a suitable partner, it is possible to create a larger conjugated system with potentially significant third-order NLO susceptibility. The design of new NLO materials often involves tuning the electronic properties of the constituent building blocks to optimize the NLO response. rsc.orgrsc.orgacs.org

Fine Chemical Production from Renewable Resources

The pursuit of sustainable chemical manufacturing has intensified research into the use of renewable feedstocks as alternatives to petroleum-based starting materials. Lignocellulosic biomass, a plentiful and non-food-competing resource, is a prime candidate for the production of valuable aromatic compounds. The synthesis of specialty chemicals like this compound can be envisioned through a combination of biotechnological and chemocatalytic conversions of biomass-derived platform chemicals. A plausible and increasingly researched pathway originates from lignin (B12514952), one of the main components of lignocellulosic biomass.

The proposed route from renewable resources to this compound involves several key steps, starting with the depolymerization of lignin to yield vanillin (B372448). Vanillin is a well-known aromatic aldehyde that can be further transformed through subsequent chemical reactions.

Lignin as a Renewable Source for Vanillin

Lignin, a complex polymer of aromatic alcohols, is a major waste product of the paper and pulping industry. europeanscientist.comsciencedaily.com Instead of being burned for energy, there is a growing interest in valorizing lignin as a renewable source of high-value aromatic compounds. mdpi.com Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the key chemicals that can be produced from the oxidative degradation of lignin. nih.govacs.org Various methods have been developed for this conversion, including:

Alkaline Oxidation: This is a classical method that uses oxidizing agents like oxygen or air in an alkaline medium to break down the lignin polymer and produce vanillin. mdpi.comnih.gov

Electrochemical Oxidation: A more environmentally friendly approach involves the use of an electrical current to oxidize lignin, avoiding the need for harsh chemical oxidants and complex purification steps. europeanscientist.comsciencedaily.com Researchers have reported achieving vanillin yields of up to 6.2% by weight of the lignin used through this green method. europeanscientist.com

Biotechnological Transformations: The use of microorganisms and enzymes to convert lignin into vanillin is a growing field, offering a sustainable and cost-effective route to a "natural-identical" product. nih.gov

The choice of lignin source is also crucial. While organosolv lignin is structurally well-suited for vanillin production, industrial waste streams like Kraft lignin are more readily available and are being targeted for valorization. acs.org

From Vanillin to Vanillic Acid

The next step in the proposed synthesis is the oxidation of vanillin to vanillic acid (4-hydroxy-3-methoxybenzoic acid). This transformation is a critical intermediate step. wikipedia.org This oxidation can be achieved through several methods:

Chemical Oxidation: Various oxidizing agents can be used to convert the aldehyde group of vanillin into a carboxylic acid group. wikipedia.org

Biocatalytic Oxidation: Certain microorganisms and enzymes, such as vanillin dehydrogenase, are capable of selectively oxidizing vanillin to vanillic acid. researchgate.net This enzymatic route is part of the natural degradation pathway of lignin-derived compounds in some bacteria. researchgate.net

The reaction pathway from lignin to vanillin and subsequently to vanillic acid is an active area of research, with kinetic models being developed to optimize reaction conditions and maximize the yield of the desired products while minimizing degradation. mdpi.com

Synthesis of this compound

Once vanillic acid is obtained, the synthesis of this compound would proceed through established chemical transformations:

Esterification: The carboxylic acid group of vanillic acid is converted to an ethyl ester, yielding ethyl vanillate (B8668496). This is typically achieved by reacting vanillic acid with ethanol (B145695) in the presence of an acid catalyst. acs.org

Formylation: The final step is the introduction of a formyl group (-CHO) onto the aromatic ring at the position ortho to the hydroxyl group. This would transform ethyl vanillate into this compound. This step is a standard transformation in organic synthesis.

Lignin → Vanillin → Vanillic Acid → Ethyl Vanillate → this compound

This route highlights a clear potential for producing this compound from renewable resources, thereby reducing reliance on petrochemical feedstocks and contributing to a more sustainable chemical industry.

Research Findings on Lignin Valorization

The following table summarizes key research findings on the conversion of lignin to vanillin, a crucial first step in the renewable production pathway.

| Feedstock | Conversion Method | Key Findings | Yield | Reference |

| Kraft Lignin | Alkaline Oxidation | Heterogeneous catalysts based on functionalized activated carbon were developed, showing higher yields than uncatalyzed reactions. | ~3.1 wt % (uncatalyzed), higher with catalyst | acs.org |

| Lignin (general) | Electrochemical Oxidation | An environmentally friendly process that avoids harsh chemicals and complex purification, yielding high-quality vanillin. | Up to 6.2 wt % | europeanscientist.com |

| Kraft Lignin | Alkaline Oxidation in a batch reactor | Optimization of reaction conditions (temperature, oxygen pressure) and extraction methods were studied. | 9.25% (w/w) | nih.gov |

Chemical Intermediates from Renewable Resources

The table below outlines the key chemical intermediates in the proposed synthesis pathway starting from the biomass-derived platform chemical.

| Compound Name | Molecular Formula | Role in Synthesis | Renewable Origin |

| Vanillin | C₈H₈O₃ | Starting material for vanillic acid synthesis | Derived from the oxidative degradation of lignin, a major component of biomass. europeanscientist.comsciencedaily.commdpi.comnih.govacs.orgyoutube.com |

| Vanillic Acid | C₈H₈O₄ | Precursor for esterification to ethyl vanillate | Produced by the oxidation of bio-derived vanillin. mdpi.comwikipedia.orgresearchgate.net |

| Ethyl Vanillate | C₁₀H₁₂O₄ | Intermediate for the final formylation step | Synthesized by the esterification of vanillic acid with ethanol. acs.org |

Future Research Directions

Exploration of Novel Catalytic and Stereoselective Synthetic Routes

Future synthetic research towards Ethyl 4-formyl-2-methoxybenzoate and its derivatives will likely concentrate on the development of more efficient, selective, and sustainable catalytic methods. One promising avenue is the application of tandem reactions, which allow for the construction of complex molecules in a single pot without the need to isolate intermediates, thereby improving efficiency and reducing waste liberty.edu. Research into one-pot procedures that combine reduction and cross-coupling reactions could offer novel pathways to functionalized benzaldehydes from readily available precursors rug.nlacs.orgresearchgate.net.

Furthermore, the field of biocatalysis presents a green alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems for the production of aromatic aldehydes is an area of growing interest jeffleenovels.comnih.govmdpi.comresearchgate.netacs.org. Future work could focus on engineering microorganisms or isolating novel enzymes capable of producing this compound or its precursors from renewable feedstocks. Temperature-directed biocatalysis, for instance, has shown potential for selectively producing aromatic aldehydes or alcohols jeffleenovels.com.

The presence of the aldehyde group invites the exploration of stereoselective transformations. The development of catalytic enantioselective additions of various nucleophiles to the formyl group would provide access to a wide range of chiral molecules. This includes the use of chiral Lewis acids to catalyze additions of organometallic reagents, which can create new stereocenters with high levels of control acs.org. Research into enantioselective reactions, such as Mukaiyama aldol (B89426) additions or 1,3-dipolar cycloadditions, could yield novel α-amino-β-hydroxy esters and other valuable chiral building blocks .

Investigation of New Reactivity Modes for the Aldehyde and Ester Functions

The bifunctional nature of this compound offers a rich landscape for exploring novel reactivity. The aldehyde group is generally more reactive towards nucleophilic attack than the ester group reddit.com. Future research could exploit this reactivity difference to achieve selective transformations.

A key area of investigation will be the development of reactions where the aldehyde and ester groups participate in a concerted or sequential manner. The design of bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile (the aldehyde) is a promising strategy wikipedia.org. For instance, a catalyst could possess a Lewis acidic site to activate the aldehyde and a basic site to activate a pronucleophile, facilitating intramolecular or intermolecular reactions that construct complex heterocyclic scaffolds. The synergistic effect of two distinct functional groups within the same molecule can lead to unique chemical transformations not achievable with monofunctional substrates acs.org.

Moreover, recent advancements in the transformation of aromatic esters could be applied to the ester functionality of this compound. Research into decarbonylative coupling reactions, aryl exchange, and deoxygenative coupling has expanded the synthetic utility of aromatic esters beyond their traditional role as simple acylating agents acs.org. Exploring these novel transformations in the context of the bifunctional nature of the target molecule could lead to unexpected and valuable chemical products.

Integration into High-Throughput Synthesis and Combinatorial Chemistry

This compound is an ideal candidate for integration into high-throughput synthesis and combinatorial chemistry platforms. Its two distinct functional handles—the aldehyde and the ester—allow for divergent synthesis, where a common core structure is elaborated into a large library of related compounds.

The aldehyde group can be readily transformed into a wide array of other functionalities through reactions such as oxidation, reduction, reductive amination, olefination (e.g., Wittig reaction), and addition of organometallic reagents. The ester group can be hydrolyzed, reduced, or converted to an amide. This orthogonal reactivity allows for the systematic and parallel synthesis of a vast number of derivatives.

Such compound libraries are invaluable for high-throughput screening (HTS) in drug discovery and materials science nih.govnih.govbenthamscience.combenthamscience.com. By creating a diverse set of molecules based on the this compound scaffold, researchers can rapidly screen for biological activity against various targets or for desired material properties. The development of automated synthesis platforms tailored for this scaffold could significantly accelerate the discovery of new lead compounds and functional materials.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling, particularly using Density Functional Theory (DFT), is set to play a crucial role in guiding future research on this compound. These computational tools can provide deep insights into the molecule's electronic structure, stability, and reactivity, helping to rationalize experimental observations and predict the outcomes of new reactions mdpi.com.

Computational methods can be employed to:

Predict Reaction Pathways: By calculating the energy profiles of potential reaction pathways, researchers can identify the most feasible routes for synthesis and transformation, saving significant time and resources in the lab nih.govnih.gov.

Design Novel Catalysts: DFT calculations can assist in the design of bifunctional catalysts tailored for specific transformations of this compound. By modeling the interactions between the substrate, catalyst, and reagents, it is possible to optimize catalyst structure for higher efficiency and selectivity chemrxiv.org.

Understand Reactivity and Selectivity: Conceptual DFT provides a framework for understanding the electrophilic and nucleophilic nature of different sites within the molecule, allowing for the prediction of regioselectivity and chemoselectivity in various reactions mdpi.comresearchgate.net. For stereoselective reactions, computational studies can elucidate the origin of enantioselectivity by modeling the transition states of competing pathways acs.org.

Model Molecular Properties: QSPR (Quantitative Structure-Property Relationship) studies, which correlate calculated molecular descriptors with experimental properties, can be used to predict the physicochemical properties of novel derivatives of this compound researchgate.netresearchgate.net.

The integration of these predictive modeling techniques will undoubtedly accelerate the pace of discovery and innovation in the chemistry of this versatile compound.

Development of Sustainable Synthetic Processes for this compound

In line with the growing emphasis on green chemistry, a major future research direction will be the development of sustainable synthetic processes for this compound. This involves minimizing environmental impact by using renewable feedstocks, employing safer solvents, reducing energy consumption, and designing processes with high atom economy chinakxjy.com.

A significant opportunity lies in utilizing biomass-derived starting materials. Vanillin (B372448), a closely related compound, is increasingly being produced from lignin (B12514952), a major component of wood and a byproduct of the paper industry nih.govmdpi.com. Research could focus on developing catalytic or biocatalytic methods to convert lignin-derived platform chemicals into this compound. This would provide a renewable alternative to petroleum-based syntheses researchgate.netnih.gov.

Furthermore, the principles of green chemistry can be applied to the reaction conditions themselves. This includes:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives, particularly those based on abundant and non-toxic metals acs.org.

Solvent Selection: Favoring the use of water or other environmentally benign solvents over hazardous organic solvents.

Energy Efficiency: Developing processes that operate at lower temperatures and pressures, potentially through the use of novel technologies like photocatalysis or magnetocatalysis nih.govacs.org.

By focusing on these areas, future research can ensure that the synthesis and application of this compound are not only scientifically advanced but also environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.